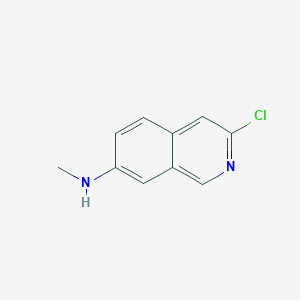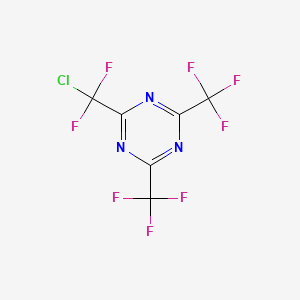
2-(Chlorodifluoromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
Overview
Description
2-(Chlorodifluoromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine, or CDFTT, is a multifunctional compound with a wide range of applications in the scientific community. It is a colorless, crystalline solid with a melting point of 105°C, and a molecular weight of 263.9 g/mol. CDFTT has a variety of uses, ranging from its use as a catalyst in organic synthesis to its use as a reagent in the detection of DNA and protein.
Scientific Research Applications
Dendrimeric Ligands and Magnetic Behavior
Research by Uysal and Koç (2010) focused on synthesizing dendrimeric melamine-cored complexes capped with salen/salophFe(III) and salen/salophCr(III), derived from a process involving 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine. These complexes were characterized for their magnetic behaviors, indicating potential applications in materials science and magnetic materials (Uysal & Koç, 2010).
Synthesis of Perfluoroalkylpyrimidines and s-Triazines
Furin et al. (2001) explored the reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with guanidine hydrochloride, leading to the synthesis of 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine. This research opens pathways to novel perfluoroalkylated compounds with potential applications in various chemical industries (Furin et al., 2001).
Antimicrobial Activity of Bisaryl Hydrazino-s-triazine Derivatives
Chaudhari, Patel, and Hathi (2007) synthesized various bisaryl hydrazino-s-triazine derivatives and evaluated their microbial activity against gram-positive and gram-negative bacteria. This study highlights the potential of triazine derivatives in developing new antimicrobial agents (Chaudhari, Patel, & Hathi, 2007).
Photopolymerization Initiators and Co-initiators
Kabatc, Czech, and Kowalczyk (2011) reported on the use of 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353) as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. This compound, acting as a co-initiator in photoinitiating systems under visible light, suggests its significance in polymer chemistry and material processing applications (Kabatc, Czech, & Kowalczyk, 2011).
properties
IUPAC Name |
2-[chloro(difluoro)methyl]-4,6-bis(trifluoromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF8N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAZLEDDEMGAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF8N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



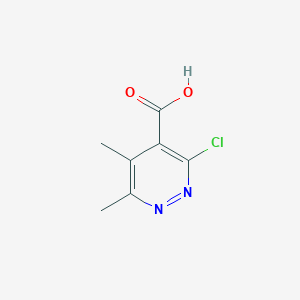
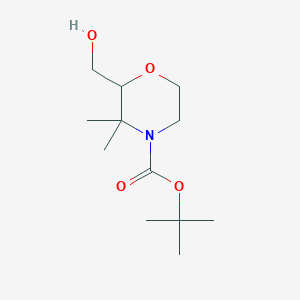
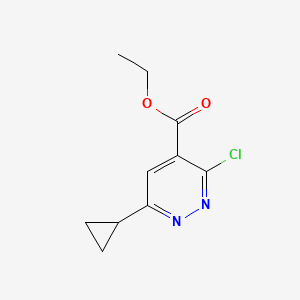
![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)
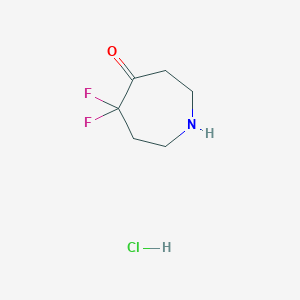
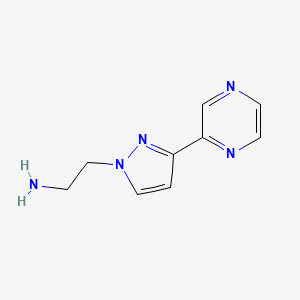
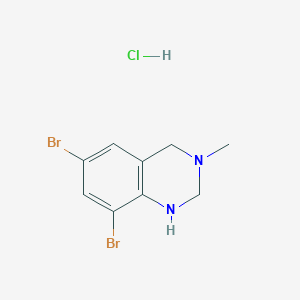
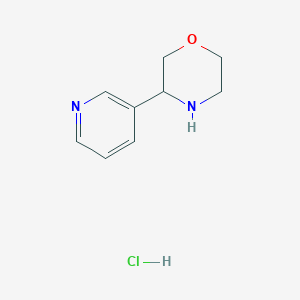
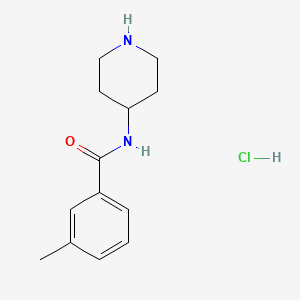
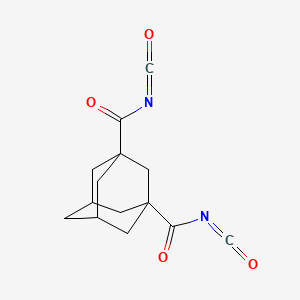
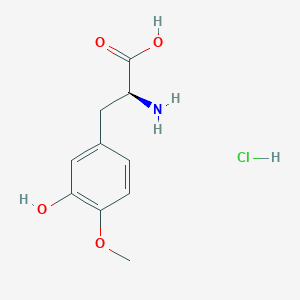
![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)
![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)
